molecular formula C9H12ClN B1344247 1-Phenylprop-2-en-1-amine hydrochloride CAS No. 102879-25-4

1-Phenylprop-2-en-1-amine hydrochloride

Cat. No.: B1344247
CAS No.: 102879-25-4
M. Wt: 169.65 g/mol
InChI Key: SMLXICHDYHVTSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylprop-2-en-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride are reacted to form the desired product . The reaction typically involves refluxing the mixture in ethanol with a catalytic amount of hydrochloric acid. The product is then isolated by crystallization from acetone.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Phenylprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenylacetaldehyde or phenylacetone.

    Reduction: 1-Phenylpropylamine.

    Substitution: Various substituted phenylpropylamines depending on the reagent used.

Scientific Research Applications

1-Phenylprop-2-en-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Phenylprop-2-en-1-amine hydrochloride can be compared with other similar compounds such as:

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Properties

IUPAC Name

1-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXICHDYHVTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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